molecular formula C8H5N3O2S B1371131 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid CAS No. 1014630-98-8

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid

Cat. No. B1371131
M. Wt: 207.21 g/mol
InChI Key: LRXDMOYYUDZFCC-UHFFFAOYSA-N
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Description

“2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” is a chemical compound with the molecular weight of 207.21 . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of “2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” involves several steps. For instance, a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate and pyridine is reacted with substituted benzoylchlorides . The completion of the reaction is monitored by TLC .


Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” is represented by the InChI code: 1S/C8H5N3O2S/c12-8(13)5-4-11-7(14-5)6-9-2-1-3-10-6/h1-4H, (H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” are complex and can vary based on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

“2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” is a powder with a purity of 95%. It has a specific storage temperature and shipping temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid and its derivatives are prominently used in the synthesis of various heterocyclic compounds. For example, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a derivative, has been transformed into pyrido-pyrimidinyl thiazole-carboxylates, contributing to the development of new organic compounds (Žugelj et al., 2009).

Biological Activities and Pharmacological Potential

These compounds have shown potential in biological activities, such as their use in the development of hypoglycemic agents. For instance, a derivative of 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid, ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, demonstrated significant efficacy as a dual-acting hypoglycemic agent (Song et al., 2011).

Development of CDK Inhibitors

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid derivatives have been utilized in the development of cyclin-dependent kinase inhibitors, which are crucial in cancer therapy. The synthesis and structural analysis of these compounds have contributed significantly to the understanding of their biochemical and pharmacological properties (Wang et al., 2004).

Anti-Tumor Drug Development

The structure of dasatinib, an anti-tumor drug, inspired the synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. These compounds have shown considerable antiproliferative potency, indicating their potential in developing new anticancer therapies (Liu et al., 2011).

Synthesis of 5H-1,3,4-Thiadiazolo Pyrimidin-5-ones

The reaction involving 3-amino-6-methyl-2-thiouracil with carboxylic acid led to the synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo pyrimidin-5-ones. This synthesis pathway highlights the compound's role in producing related chemical structures (Tsuji & Takenaka, 1982).

Cascade Reactions for Pyrimidine Derivatives

A versatile synthetic method has been developed for thieno-pyrimidine and benzofuro-pyrimidine derivatives, showcasing the compound's utility in creating diverse molecular structures through cascade reactions (Pokhodylo et al., 2015).

Structural Analysis in Crystallography

Imidazo-pyrimidin-2-yl-acetic acid and its thiazole analog were synthesized and characterized using X-ray crystallography. This research provides insights into the molecular interactions and structural properties of these compounds (Dylong et al., 2016).

Antibacterial and Antifungal Properties

Novel benzothiazole pyrimidine derivatives of 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid have shown significant in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Maddila et al., 2016).

Safety And Hazards

The safety information for “2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” indicates that it has a GHS07 pictogram and a signal word of “Warning”. More detailed safety information can be found in its MSDS .

properties

IUPAC Name

2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-8(13)5-4-11-7(14-5)6-9-2-1-3-10-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXDMOYYUDZFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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